molecular formula C5H4FNO2 B1442031 4-fluoro-1H-pyrrole-2-carboxylic acid CAS No. 475561-90-1

4-fluoro-1H-pyrrole-2-carboxylic acid

Cat. No.: B1442031
CAS No.: 475561-90-1
M. Wt: 129.09 g/mol
InChI Key: PTARRKAHMJKQLQ-UHFFFAOYSA-N
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Description

4-fluoro-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound that features a pyrrole ring substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrrole-2-carboxylic acid typically involves the fluorination of a pyrrole precursor followed by carboxylation. One common method includes the reaction of 4-fluoropyrrole with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-fluoro-1H-pyrrole-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as 4-fluoro-1H-pyrrole-2-carboxaldehyde.

    Reduction: Reduced derivatives like 4-fluoro-1H-pyrrole-2-methanol.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-fluoro-1H-pyrrole-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of pyrrole derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s potential medicinal applications include the development of new pharmaceuticals. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the fluorine atom can influence the compound’s interaction with biological targets, such as enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that affect the compound’s activity.

Comparison with Similar Compounds

  • 4-chloro-1H-pyrrole-2-carboxylic acid
  • 4-bromo-1H-pyrrole-2-carboxylic acid
  • 4-iodo-1H-pyrrole-2-carboxylic acid

Comparison: 4-fluoro-1H-pyrrole-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTARRKAHMJKQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285195
Record name 4-Fluoro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475561-90-1
Record name 4-Fluoro-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475561-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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